(3-Methylidenecyclopentyl)methanamine
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Overview
Description
(3-Methylidenecyclopentyl)methanamine is an organic compound that features a cyclopentane ring with a methanamine group attached to it. This compound is part of the broader class of amines, which are characterized by the presence of a nitrogen atom bonded to one or more alkyl or aryl groups. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.
Preparation Methods
The synthesis of (3-Methylidenecyclopentyl)methanamine can be achieved through several routes. One common method involves the cyclization of substituted nitroalkanes followed by reduction and amination. For instance, starting from a nitroalkane, the compound can be cyclized to form a nitrocyclopentane derivative, which is then reduced to the corresponding amine. This process typically involves the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst .
Industrial production methods often involve similar steps but are optimized for large-scale synthesis. These methods may include continuous flow reactions and the use of more efficient catalysts to increase yield and reduce production costs .
Chemical Reactions Analysis
(3-Methylidenecyclopentyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into more saturated derivatives. Hydrogenation using palladium on carbon is a typical method.
Substitution: The amine group in this compound can participate in nucleophilic substitution reactions. .
Scientific Research Applications
(3-Methylidenecyclopentyl)methanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities. It may serve as a precursor for the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications. It may be investigated for its effects on various biological pathways and its potential as a drug candidate.
Industry: In industrial applications, this compound can be used in the production of polymers, resins, and other materials
Mechanism of Action
The mechanism of action of (3-Methylidenecyclopentyl)methanamine involves its interaction with various molecular targets. As an amine, it can act as a nucleophile, participating in reactions with electrophiles. The compound may also interact with biological receptors, enzymes, or other proteins, influencing their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use .
Comparison with Similar Compounds
(3-Methylidenecyclopentyl)methanamine can be compared with other similar compounds such as:
Cyclopentylamine: Similar in structure but lacks the methylene group, making it less reactive in certain chemical reactions.
Cyclohexylamine: Contains a six-membered ring, which alters its chemical properties and reactivity.
Methylcyclopentylamine: Similar but with a methyl group instead of a methylene group, affecting its steric and electronic properties .
Biological Activity
(3-Methylidenecyclopentyl)methanamine is an organic compound characterized by a cyclopentane ring with a methanamine group attached. Its molecular formula is C7H13N, and it is recognized for its potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the compound's biological activity, synthesis, and potential applications based on recent research findings.
The biological activity of this compound primarily involves its interaction with specific molecular targets within biological systems. Research indicates that the compound can modulate receptor and enzyme activities, leading to various physiological effects. The exact pathways and targets are still under investigation, but initial studies suggest its potential in therapeutic applications, particularly in drug development.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial properties of related compounds, suggesting that this compound may exhibit similar effects. For instance, methenamine, a structurally related compound, has shown effectiveness in preventing urinary tract infections (UTIs) by reducing bacteriuria significantly compared to placebo controls . This raises the possibility that this compound could also possess antimicrobial properties worthy of further exploration.
Case Studies
- Antimicrobial Efficacy : A study evaluating methenamine's role in UTI prevention reported significant reductions in infection rates among patients treated with methenamine mandelate compared to those receiving placebo. The results indicated a responder rate of 75% for the treatment group versus 14% for placebo .
- Synthesis and Evaluation : In a synthesis study involving similar compounds, researchers assessed various derivatives for their biological activity. The findings suggested that modifications to the cyclopentane structure could enhance antimicrobial efficacy and selectivity against specific pathogens .
Synthesis
The synthesis of this compound typically involves the reaction of 3-methylidenecyclopentanone with methanamine under controlled conditions. Key steps include:
- Reagents : The reaction requires suitable catalysts and solvents, followed by hydrochloric acid to yield the hydrochloride salt.
- Optimization : Reaction conditions such as temperature and pressure are optimized to maximize yield and purity.
Table: Synthesis Overview
Step | Reagent/Condition | Purpose |
---|---|---|
1 | 3-Methylidenecyclopentanone + Methanamine | Formation of intermediate |
2 | Catalyst + Solvent | Facilitate reaction |
3 | Hydrochloric Acid | Form hydrochloride salt |
Potential Applications
The versatility of this compound extends beyond basic research; it is being explored for:
- Medicinal Chemistry : As a precursor for developing novel pharmaceuticals.
- Chemical Synthesis : Serving as a building block for more complex organic molecules.
- Biological Research : Investigating its interactions with biomolecules to understand its therapeutic potential.
Comparative Analysis
Compared to other compounds such as 1-methylcyclobutylmethanamine hydrochloride, this compound exhibits unique properties due to its cyclopentane structure. This distinction may lead to different biological activities and therapeutic applications, warranting further comparative studies.
Properties
Molecular Formula |
C7H13N |
---|---|
Molecular Weight |
111.18 g/mol |
IUPAC Name |
(3-methylidenecyclopentyl)methanamine |
InChI |
InChI=1S/C7H13N/c1-6-2-3-7(4-6)5-8/h7H,1-5,8H2 |
InChI Key |
CCSVMCKUHLEJAU-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CCC(C1)CN |
Origin of Product |
United States |
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